2-(6-Cyanopyridin-3-yl)acetic acid

Medicinal Chemistry Kinase Inhibition Epigenetics

For medicinal chemists requiring a 6-cyano-substituted pyridine with a carboxylic acid handle for rapid SAR diversification, this compound provides the exact 3,6-substitution pattern essential for dual PIM-1/HDAC inhibitor cap moieties. - Electron-withdrawing cyano group at the 6-position modulates ring electronics and hydrogen-bonding capacity versus non-cyanated analogs. - Distinct exit vector geometry compared to regioisomers like 2-(6-cyanopyridin-2-yl)acetic acid. - Free acid enables direct amide coupling, esterification, or reduction for library synthesis. - Sourced with batch-specific QC documentation; available from mg to bulk scale.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 1211526-77-0
Cat. No. B2842713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Cyanopyridin-3-yl)acetic acid
CAS1211526-77-0
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=O)O)C#N
InChIInChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12)
InChIKeyDCIRALHNPJYYPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Cyanopyridin-3-yl)acetic acid Overview


2-(6-Cyanopyridin-3-yl)acetic acid is a small-molecule heterocyclic building block defined by a pyridine core with a cyano substituent at the 6-position and an acetic acid moiety at the 3-position [1]. This specific 3,6-substitution pattern distinguishes it within the broader class of pyridylacetic acid derivatives. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where the electron-withdrawing cyano group influences the ring's reactivity and serves as a precursor for further functionalization [2].

Irreplaceability of 2-(6-Cyanopyridin-3-yl)acetic acid


Simple substitution with an unsubstituted pyridylacetic acid or a regioisomer is unlikely to replicate the function of 2-(6-cyanopyridin-3-yl)acetic acid. The electron-withdrawing cyano group at the 6-position dramatically alters the pyridine ring's electron density, pKa of the acetic acid moiety, and hydrogen-bonding capabilities compared to the non-cyanated parent compound 2-(pyridin-3-yl)acetic acid [1]. This directly impacts its reactivity in downstream amide couplings and its binding affinity when incorporated into pharmacophores. Regioisomers like 2-(6-cyanopyridin-2-yl)acetic acid present a different exit vector geometry, which is critical in structure-based drug design. The specific 3,6-substitution pattern of this compound has been explicitly utilized as a 'cap moiety' in dual PIM-1/HDAC inhibitors, a role that cannot be fulfilled by a generic 3-pyridylacetic acid [2].

Evidence for 2-(6-Cyanopyridin-3-yl)acetic acid Differentiation


Scaffold Validation in Dual PIM-1/HDAC Inhibition

The 3-cyanopyridine scaffold, to which 2-(6-cyanopyridin-3-yl)acetic acid belongs, serves as the core 'cap moiety' in a series of first-in-class dual PIM-1 kinase and HDAC inhibitors. Compounds in this series, which incorporate a carboxylic acid linker directly analogous to the target compound's functionality, showed potent activity. For instance, key analog 4c exhibited IC50 values of 14 nM against PIM-1 and 0.19 μM against HDAC1 [1]. This provides class-level validation that the 6-cyano-3-pyridylacetic acid architecture is a privileged scaffold for this emerging dual inhibition strategy, unlike the unsubstituted 2-(pyridin-3-yl)acetic acid, which is primarily known as a nicotine metabolite [2].

Medicinal Chemistry Kinase Inhibition Epigenetics

Physicochemical Differences vs. Non-Cyanated Parent

The addition of a cyano group to the 6-position results in a measurable shift in key physicochemical parameters compared to the parent 2-(pyridin-3-yl)acetic acid. The cyano group increases the topological polar surface area (TPSA) from 50.2 Ų to 74.0 Ų and adds a hydrogen bond acceptor, altering solubility and permeability profiles [1]. The LogP of the target compound is 0.4, whereas the non-cyanated parent has a LogP of 0.1 [2]. These differences are critical for fine-tuning ADME properties in lead optimization.

Physicochemical Profiling Drug-likeness Lead Optimization

Regioisomeric Exit Vector Geometry

The 3,6-substitution pattern provides a unique exit vector geometry compared to its closest regioisomer, 2-(6-cyanopyridin-2-yl)acetic acid (CAS 321592-49-8). The dihedral angle between the acetic acid side chain and the cyano group is dictated by the para-like relationship in the 3-position isomer, whereas the 2-position isomer has an ortho-like relationship to the ring nitrogen, leading to different spatial orientations when conjugated to a target molecule [1]. While no direct biological comparison of the two free acids has been published, the distinct geometries are a fundamental consideration in structure-based drug design.

Structure-Based Drug Design Fragment-Based Screening Regiochemistry

Applications of 2-(6-Cyanopyridin-3-yl)acetic acid


Dual PIM-1/HDAC Inhibitor Synthesis for Oncology

Based on its validated scaffold, 2-(6-cyanopyridin-3-yl)acetic acid is the recommended starting material for constructing the cap moiety in new dual PIM-1/HDAC inhibitors. Researchers should couple the free acid with various aliphatic or aromatic linkers bearing hydroxamic acid or 2-aminoanilide zinc-binding groups [1]. The resulting library can be screened against PIM-1 and HDAC isoforms, where potent, low-nanomolar activity has been demonstrated for this chemotype.

Fragment-Based Lead Generation with Cyano-Pyridyl Synthon

For fragment-based screening campaigns targeting proteins with a preference for electron-deficient aromatic rings, this compound offers a distinct advantage over the electron-rich 2-(pyridin-3-yl)acetic acid. Its increased TPSA (74.0 Ų vs. 50.2 Ų) and lower LogP (0.4 vs. 0.1) make it a more suitable fragment for improving ligand efficiency metrics during hit-to-lead optimization, particularly when increased polarity is desired [2].

SAR Exploration of 3,6-Disubstituted Pyridines

This compound serves as a key SAR probe to assess the impact of a 6-cyano substituent on biological activity. By comparing it directly with 2-(5-cyanopyridin-3-yl)acetic acid (CAS 1211531-62-2), researchers can map the importance of the cyano group's position on target engagement. The carboxylic acid handle allows for rapid diversification into a library of amides, esters, and alcohols, enabling systematic SAR studies .

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